Cas no 32969-26-9 (3-Bromo-5-chlorobenzobthiophene)

3-Bromo-5-chlorobenzobthiophene is a halogenated benzobthiophene derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its distinct bromo- and chloro-substitutions enhance reactivity, making it valuable for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The compound’s rigid benzobthiophene core contributes to structural stability, while the halogen groups facilitate further functionalization, enabling the development of complex heterocyclic systems. It is particularly useful in the synthesis of biologically active molecules, including potential therapeutic agents. High purity grades ensure consistent performance in demanding applications. Proper handling and storage under inert conditions are recommended due to its sensitivity to moisture and light.
3-Bromo-5-chlorobenzobthiophene structure
32969-26-9 structure
Product name:3-Bromo-5-chlorobenzobthiophene
CAS No:32969-26-9
MF:C8H4BrClS
MW:247.539359092712
MDL:MFCD14706728
CID:1028019
PubChem ID:14242338

3-Bromo-5-chlorobenzobthiophene Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-chlorobenzo[b]thiophene
    • 3-Bromo-5-chloro-1-benzothiophene
    • Benzo[b]thiophene, 3-bromo-5-chloro-
    • LogP
    • SCHEMBL3682441
    • D93451
    • DTXSID40557866
    • CS-0216415
    • EN300-4263562
    • VHNKCGJYSJENJZ-UHFFFAOYSA-N
    • DA-18941
    • MB14444
    • 3-bromo-5-chloro-benzo[b]thiophene
    • 32969-26-9
    • Z1269194561
    • AKOS016002169
    • 3-bromo-5-chlorobenzothiophene
    • AS-61235
    • MFCD14706728
    • 3-Bromo-5-chlorobenzobthiophene
    • MDL: MFCD14706728
    • Inchi: InChI=1S/C8H4BrClS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H
    • InChI Key: VHNKCGJYSJENJZ-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1Cl)C(=CS2)Br

Computed Properties

  • Exact Mass: 245.89062
  • Monoisotopic Mass: 245.89056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 320.8±22.0 °C at 760 mmHg
  • Flash Point: 208.7±31.5 °C
  • PSA: 0

3-Bromo-5-chlorobenzobthiophene Security Information

3-Bromo-5-chlorobenzobthiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM154603-1g
3-Bromo-5-chlorobenzo[b]thiophene
32969-26-9 95%
1g
$*** 2023-05-30
Chemenu
CM154603-10g
3-Bromo-5-chlorobenzo[b]thiophene
32969-26-9 95%
10g
$*** 2023-05-30
Enamine
EN300-4263562-0.1g
3-bromo-5-chloro-1-benzothiophene
32969-26-9 95%
0.1g
$169.0 2023-07-10
Enamine
EN300-4263562-1.0g
3-bromo-5-chloro-1-benzothiophene
32969-26-9 95%
1.0g
$486.0 2023-07-10
TRC
B801178-10mg
3-Bromo-5-chlorobenzo[b]thiophene
32969-26-9
10mg
$ 50.00 2022-06-06
TRC
B801178-50mg
3-Bromo-5-chlorobenzo[b]thiophene
32969-26-9
50mg
$ 135.00 2022-06-06
Chemenu
CM154603-5g
3-Bromo-5-chlorobenzo[b]thiophene
32969-26-9 95%
5g
$*** 2023-05-30
Alichem
A169003536-10g
3-Bromo-5-chlorobenzo[b]thiophene
32969-26-9 95%
10g
$1932.28 2023-09-02
Chemenu
CM154603-5g
3-Bromo-5-chlorobenzo[b]thiophene
32969-26-9 95%
5g
$916 2021-06-09
Aaron
AR00CMPL-10g
3-BROMO-5-CHLOROBENZO[B]THIOPHENE
32969-26-9 95%
10g
$5442.00 2023-12-14

3-Bromo-5-chlorobenzobthiophene Related Literature

Additional information on 3-Bromo-5-chlorobenzobthiophene

Recent Advances in the Study of 3-Bromo-5-chlorobenzobthiophene (CAS: 32969-26-9) in Chemical Biology and Pharmaceutical Research

The compound 3-Bromo-5-chlorobenzobthiophene (CAS: 32969-26-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This heterocyclic aromatic compound, characterized by its bromo and chloro substituents, serves as a crucial building block in the synthesis of various biologically active molecules. Recent studies have explored its potential as a precursor in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes, highlighting its broad utility in medicinal chemistry.

One of the most notable advancements in the study of 3-Bromo-5-chlorobenzobthiophene is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against tyrosine kinases, which are implicated in various cancers. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's efficacy, leading to the identification of several promising candidates for further preclinical evaluation. The study underscores the importance of 3-Bromo-5-chlorobenzobthiophene as a scaffold for designing targeted therapies.

In addition to its applications in oncology, 3-Bromo-5-chlorobenzobthiophene has shown promise in the development of antimicrobial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of benzothiophene-based compounds with significant activity against drug-resistant bacterial strains. The incorporation of the bromo and chloro substituents was found to enhance the compounds' binding affinity to bacterial enzymes, thereby improving their antimicrobial potency. These findings open new avenues for addressing the global challenge of antibiotic resistance.

Another emerging area of research involves the use of 3-Bromo-5-chlorobenzobthiophene in the design of fluorescent probes for biological imaging. A 2024 study in Chemical Communications detailed the development of a benzothiophene-derived probe capable of selectively detecting reactive oxygen species (ROS) in live cells. The probe's high sensitivity and specificity were attributed to the unique electronic properties conferred by the bromo and chloro substituents, enabling real-time monitoring of oxidative stress in cellular environments. This innovation holds potential for advancing our understanding of oxidative stress-related diseases.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-Bromo-5-chlorobenzobthiophene derivatives. Recent efforts have focused on improving synthetic methodologies to enhance yield and purity. For instance, a 2023 article in Organic Process Research & Development highlighted the use of continuous flow chemistry as a scalable and efficient approach for producing high-quality benzothiophene derivatives. Such advancements are critical for facilitating the translation of laboratory findings into clinical applications.

In conclusion, 3-Bromo-5-chlorobenzobthiophene (CAS: 32969-26-9) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its versatility as a building block for kinase inhibitors, antimicrobial agents, and fluorescent probes underscores its significance in drug discovery and diagnostic tool development. Future studies are expected to further explore its potential in addressing unmet medical needs, particularly in oncology and infectious diseases. Researchers and industry professionals are encouraged to stay abreast of the latest developments in this rapidly evolving field.

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